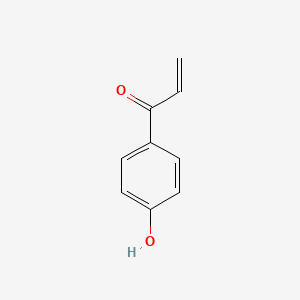

1-(4-Hydroxyphenyl)prop-2-en-1-one

概述

描述

作用机制

4-丙烯酰基苯酚的作用机制与其与特定分子靶标的相互作用有关。例如,它抑制 GABA 转氨酶和琥珀酸半醛脱氢酶,这两种酶参与γ-氨基丁酸 (GABA) 的代谢。 这种抑制会导致 GABA 水平升高,而 GABA 具有多种生理作用 .

类似化合物:

4-羟基苯甲醛: 共有酚羟基,但没有丙烯酰基。

丙烯酰氯: 含有丙烯酰基,但没有酚羟基。

4-羟基肉桂酸: 同时具有酚羟基和类似的共轭体系,但在羧酸基团上有所不同.

独特性: 4-丙烯酰基苯酚由于其酚羟基和丙烯酰基的结合而独一无二,这使其能够参与广泛的化学反应和应用。 这种双重功能使其在研究和工业环境中成为有价值的化合物 .

生化分析

Biochemical Properties

1-(4-Hydroxyphenyl)prop-2-en-1-one has been found to exhibit strong competitive inhibition activity against mushroom tyrosinase, an enzyme involved in the synthesis of melanin . This compound interacts with tyrosinase residues in the tyrosinase active site, directly inhibiting tyrosinase as a competitive inhibitor .

Cellular Effects

In cellular studies, this compound has shown dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in B16F10 melanoma cells . This suggests that this compound can influence cell function by modulating the activity of key enzymes involved in cellular processes such as melanogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as tyrosinase . The compound’s competitive inhibition of tyrosinase suggests that it binds to the active site of the enzyme, preventing the binding of the enzyme’s natural substrates .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, related compounds have demonstrated good thermal stability and phase-changing properties in laboratory settings .

Dosage Effects in Animal Models

Related compounds have been studied in animal models, showing effects that vary with different dosages .

Metabolic Pathways

Related compounds have been found to be metabolized to various products, suggesting that this compound may also be involved in complex metabolic pathways .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. It has been suggested that related compounds may act by inhibiting the efflux pump mechanism of bacteria, indicating potential interactions with transport proteins .

准备方法

合成路线和反应条件: 4-丙烯酰基苯酚可以通过多种方法合成。一种常见的方法是使用吡啶等碱,使4-羟基苯甲醛与丙烯酰氯反应。 反应通常在温和条件下进行,以4-丙烯酰基苯酚为主要产物 .

工业生产方法: 在工业环境中,4-丙烯酰基苯酚的生产可能涉及连续流动工艺,以确保高产率和纯度。 催化剂和优化反应条件的使用可以进一步提高合成的效率 .

化学反应分析

反应类型: 4-丙烯酰基苯酚会发生多种类型的化学反应,包括:

氧化: 酚羟基可以被氧化成醌类。

还原: 丙烯酰基可以被还原成相应的醇。

取代: 酚羟基可以参与亲核取代反应.

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾或三氧化铬。

还原: 可以使用硼氢化钠或氢化锂铝。

取代: 碱存在下,烷基卤化物或酰氯是典型的试剂.

主要生成产物:

氧化: 醌类。

还原: 醇类。

取代: 烷基化或酰基化的酚类.

科学研究应用

4-丙烯酰基苯酚在科学研究中具有广泛的应用:

化学: 它用作合成各种聚合物和共聚物的构建块。

生物学: 它因其对 GABA 转氨酶和琥珀酸半醛脱氢酶等酶的潜在抑制作用而被研究.

医药: 正在进行研究以探索其潜在的治疗应用,特别是在治疗神经系统疾病方面。

相似化合物的比较

4-Hydroxybenzaldehyde: Shares the phenolic hydroxyl group but lacks the acryloyl group.

Acryloyl Chloride: Contains the acryloyl group but lacks the phenolic hydroxyl group.

4-Hydroxycinnamic Acid: Contains both a phenolic hydroxyl group and a similar conjugated system but differs in the carboxylic acid group.

Uniqueness: 4-Acryloylphenol is unique due to the combination of its phenolic hydroxyl group and acryloyl group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings .

属性

IUPAC Name |

1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPNPJUBLEKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(4-Hydroxyphenyl)prop-2-en-1-one?

A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various spectroscopic methods for characterizing this compound. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and environment of hydrogen and carbon atoms, and UV-Vis spectroscopy to analyze its light absorption properties. Mass spectrometry (MS) can also be employed to confirm the molecular weight and fragmentation pattern of the compound. [, , , , , , , , , ]

Q3: What is the typical synthetic route for this compound?

A3: The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction. This reaction combines 4-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base catalyst. [, , , , , ]

Q4: Have liquid crystalline properties been observed in derivatives of this compound?

A4: Yes, certain derivatives of this compound, particularly those incorporated into phosphazene structures, have exhibited liquid crystalline behavior. The type and range of liquid crystalline phases observed depend on factors such as the length of the alkyl chains attached to the chalcone moiety. [, , ]

Q5: Can this compound derivatives be used as photo-crosslinkable materials?

A5: Research suggests that incorporating this compound into copolyesters can introduce photo-crosslinkable properties. The chalcone moiety within these copolyesters facilitates crosslinking upon exposure to UV light. []

Q6: Have this compound derivatives been investigated for their potential as flame retardants?

A6: Yes, several studies have explored the use of this compound derivatives as potential flame retardants in thermosetting polymers like unsaturated polyester and epoxy resins. The incorporation of these derivatives has shown promising results in reducing the flammability of these polymers. [, ]

Q7: What biological activities have been associated with this compound and its derivatives?

A7: Studies have revealed that this compound derivatives exhibit a range of biological activities, including:

- Antioxidant activity: These compounds demonstrate the ability to scavenge free radicals, suggesting potential applications in combating oxidative stress. []

- Antimicrobial activity: Several derivatives have shown efficacy against various bacteria and fungi, indicating potential as antimicrobial agents. [, , , , ]

- Anticancer activity: Some derivatives have exhibited promising anticancer activity in vitro against cancer cell lines, suggesting potential for further development as anticancer drugs. [, , ]

Q8: Has this compound been investigated as a potential acetylcholinesterase inhibitor?

A8: While this compound itself hasn't been extensively studied, computer-aided design studies have identified certain derivatives, like 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3k) and 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one (4k), as potential lead compounds for developing potent acetylcholinesterase inhibitors. This finding suggests potential applications in managing Alzheimer's disease. []

Q9: How has computational chemistry contributed to the study of this compound derivatives?

A9: Computational chemistry plays a crucial role in studying these compounds:

- Molecular modeling: Density Functional Theory (DFT) calculations have been used to predict molecular properties like HOMO/LUMO energies and hyperpolarizability. []

- Structure-based virtual screening: SBVS protocols help identify potential drug candidates by predicting their binding affinity to target proteins. []

- QSAR modeling: Quantitative structure-activity relationship models correlate the chemical structure of derivatives with their biological activity, aiding in the design of more potent and selective compounds. []

Q10: How do structural modifications of this compound influence its biological activity?

A10: Structure-activity relationship (SAR) studies suggest that modifications to the this compound scaffold can significantly impact its biological activity:

- Substitution on the aromatic rings: Adding different substituents, such as halogens, alkoxy groups, or heterocycles, can alter the compound's electronic properties and steric hindrance, affecting its binding affinity to target proteins and ultimately its biological activity. [, , , , , , , , ]

- Chain length variations: In derivatives with alkyl chains, the length of these chains can influence the compound's lipophilicity and self-assembly properties, which in turn can affect its interaction with biological membranes and target proteins. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。